![molecular formula C10H14N2O4S B13390800 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B13390800.png)
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one
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Overview
Description
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one is a complex organic compound with significant importance in various scientific fields. This compound features a pyrimidine ring substituted with a hydroxymethyl group and a sulfanylidenepyrimidinone moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrimidine derivative with a hydroxymethyl oxolan compound under controlled conditions. The reaction often requires catalysts and specific temperature and pH conditions to ensure the desired product formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and purity. Post-reaction, the compound is purified using techniques such as crystallization, distillation, or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfanylidenepyrimidinone moiety can be reduced to form thiol derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Scientific Research Applications
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms. It can interact with specific enzymes and receptors, modulating their activity. The hydroxymethyl and sulfanylidenepyrimidinone groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluridine: An antiviral compound with a similar pyrimidine structure.
Idoxuridine: Another pyrimidine analog used in antiviral therapies.
Uridine: A naturally occurring nucleoside with a similar oxolan ring structure.
Uniqueness
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Molecular Formula
- Molecular Formula : C10H13N3O5S
- Molecular Weight : 273.29 g/mol
Structure
The compound features a pyrimidine core with hydroxymethyl and sulfanyl groups, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one have shown efficacy against various bacterial strains and fungi. A study demonstrated that modifications in the sulfanyl group can enhance the antimicrobial potency of pyrimidine derivatives, suggesting a promising avenue for further exploration in antibiotic development .
Antiviral Properties
Pyrimidine derivatives have also been studied for their antiviral activities. Specific analogs have shown effectiveness against viral infections, particularly in inhibiting viral replication. The presence of hydroxymethyl groups is believed to play a crucial role in enhancing the interaction with viral enzymes, thus inhibiting their activity .
Anticancer Potential
Recent studies have explored the anticancer potential of similar compounds. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, a related compound was found to trigger cell cycle arrest in cancer cell lines, leading to reduced proliferation rates .
Case Studies
- Case Study 1 : A derivative of the compound was tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition zones in agar diffusion tests.
- Case Study 2 : In vitro studies on cancer cell lines (e.g., MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications. The compound's mechanism of action appears to involve the disruption of cellular metabolic pathways essential for cancer cell survival.
Structure-Activity Relationship (SAR)
A detailed SAR analysis suggests that modifications at the hydroxymethyl and sulfanyl positions significantly influence biological activity. For instance:
- Hydroxymethyl Substitution : Enhances solubility and bioavailability.
- Sulfanyl Group Variations : Alter the electronic properties, affecting interaction with biological targets.
Data Summary
Properties
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-5-3-12(10(17)11-9(5)15)8-2-6(14)7(4-13)16-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISWNSOQFZRVJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=S)NC1=O)C2CC(C(O2)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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